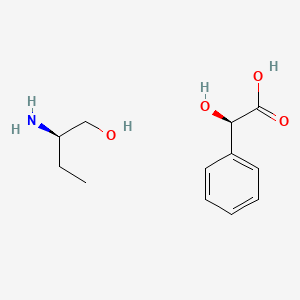
Benzeneacetic acid, alpha-hydroxy-, (R)-(-)-, salt with (R)-(-)-2-amino-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is a chiral compound that combines the properties of benzeneacetic acid and 2-amino-1-butanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The presence of chiral centers in both components of the salt makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol typically involves the following steps:
Preparation of Benzeneacetic acid, alpha-hydroxy-: This can be achieved through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Preparation of ®-(-)-2-amino-1-butanol: This can be synthesized through the reduction of ®-(-)-2-amino-1-butanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Formation of the Salt: The final step involves the neutralization reaction between Benzeneacetic acid, alpha-hydroxy-, and ®-(-)-2-amino-1-butanol to form the desired salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol can undergo various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in 2-amino-1-butanol can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, alpha-keto-.
Reduction: Formation of benzeneethanol.
Substitution: Formation of substituted benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol involves its interaction with specific molecular targets and pathways. The alpha-hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Mandelic acid: Another alpha-hydroxy acid with similar structural features.
Phenylacetic acid: Lacks the alpha-hydroxy group but shares the benzeneacetic acid backbone.
2-Amino-1-propanol: Similar to 2-amino-1-butanol but with a shorter carbon chain.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-, ®-(-)-, salt with ®-(-)-2-amino-1-butanol is unique due to its chiral nature and the combination of functional groups that allow for diverse chemical reactivity and biological activity. The presence of both alpha-hydroxy and amino groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
69792-60-5 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
(2R)-2-aminobutan-1-ol;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C8H8O3.C4H11NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-2-4(5)3-6/h1-5,7,9H,(H,10,11);4,6H,2-3,5H2,1H3/t7-;4-/m11/s1 |
Clave InChI |
UPWLDSYIAGBPIF-FGVGDJRVSA-N |
SMILES isomérico |
CC[C@H](CO)N.C1=CC=C(C=C1)[C@H](C(=O)O)O |
SMILES canónico |
CCC(CO)N.C1=CC=C(C=C1)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


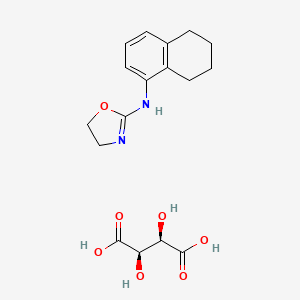
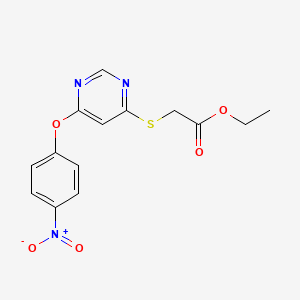

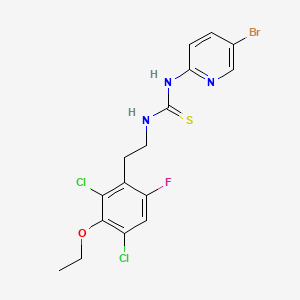
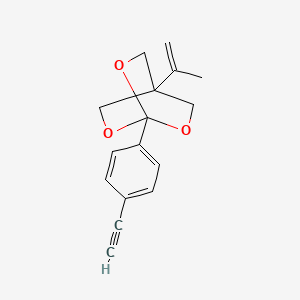
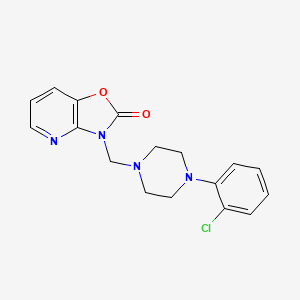

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)



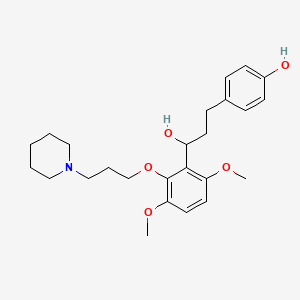
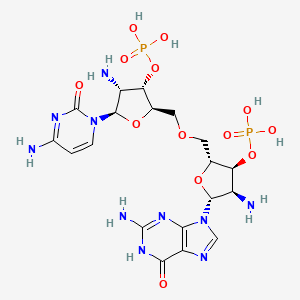
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
